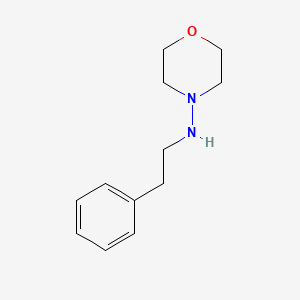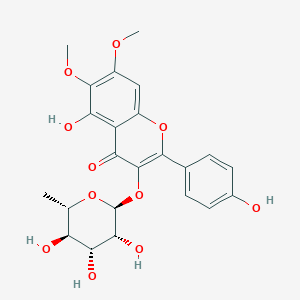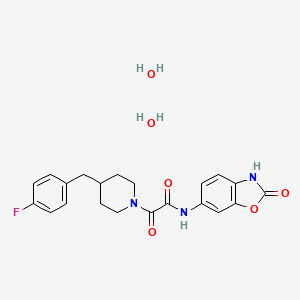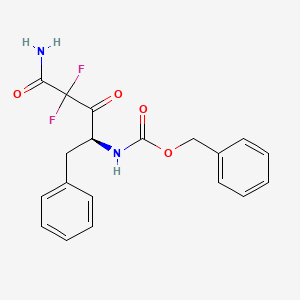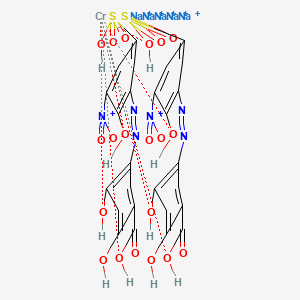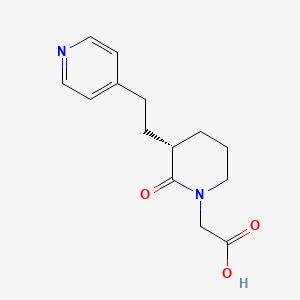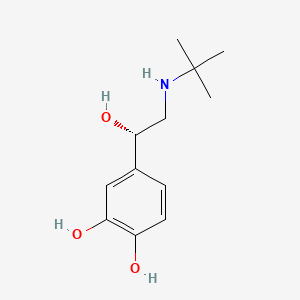
1,2-Benzenediol, 4-((1S)-2-((1,1-dimethylethyl)amino)-1-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Colterol, (S)-, also known as (S)-4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol, is a short-acting β2-adrenoreceptor agonist. It is a member of the class of ethanolamines and is structurally related to catecholamines. Colterol is primarily used in the management of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Colterol, (S)-, typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hydroxy-3-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Protection: The phenolic hydroxyl groups are protected using a suitable protecting group like tert-butyldimethylsilyl chloride.
Amine Introduction: The protected intermediate is then reacted with tert-butylamine to introduce the amine group.
Deprotection: The protecting groups are removed to yield the final product, Colterol, (S)-.
Industrial Production Methods: Industrial production of Colterol, (S)-, follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: Colterol, (S)-, undergoes several types of chemical reactions, including:
Oxidation: Colterol can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Alkylated or acylated products
Scientific Research Applications
Colterol, (S)-, has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of β2-adrenoreceptor agonists.
Biology: Investigated for its effects on β2-adrenoreceptors in various biological systems.
Medicine: Used in the development of treatments for asthma and COPD.
Industry: Employed in the synthesis of other pharmacologically active compounds.
Mechanism of Action
Colterol, (S)-, exerts its effects by selectively binding to and activating β2-adrenoreceptors. This activation leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation. The molecular targets include β2-adrenoreceptors, and the pathways involved are the cyclic adenosine monophosphate (cAMP) signaling pathway .
Comparison with Similar Compounds
Bitolterol: A prodrug that is hydrolyzed to Colterol in the lungs. It has a longer duration of action compared to Colterol.
Salbutamol (Albuterol): Another β2-adrenoreceptor agonist with a similar mechanism of action but different pharmacokinetic properties.
Terbutaline: A β2-adrenoreceptor agonist with a longer duration of action and different side effect profile.
Uniqueness of Colterol, (S)-: Colterol, (S)-, is unique due to its short-acting nature and rapid onset of action. It is particularly useful in acute management of bronchospasm, providing quick relief to patients .
Properties
CAS No. |
46719-52-2 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,11,13-16H,7H2,1-3H3/t11-/m1/s1 |
InChI Key |
PHSMOUBHYUFTDM-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@H](C1=CC(=C(C=C1)O)O)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


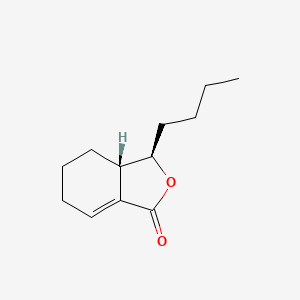
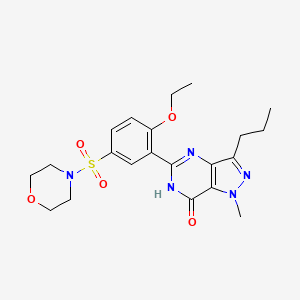
![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)
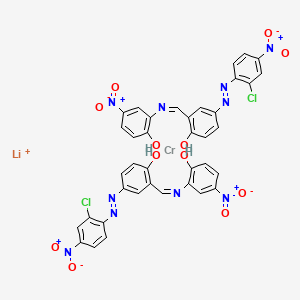
![Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]](/img/structure/B12785227.png)
